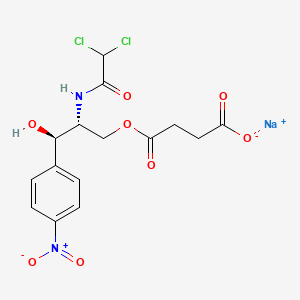![molecular formula C28H30O15 B12432340 Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]: is a flavonoid glycoside derived from the fruits of Fortunella japonica . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C28H30O15 and a molecular weight of 606.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of acacetin with rhamnose and galacturonic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves extraction from natural sources such as the fruits of Fortunella japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is used as a reference standard for the identification and quantification of flavonoids in natural products .
Biology: In biological research, this compound is studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation .
Medicine: In medicine, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals due to its health benefits .
Mécanisme D'action
The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting the p38 MAPK signaling pathway: This leads to reduced inflammation and cancer cell proliferation.
Suppressing NF-κB and AP-1 binding activity: This results in decreased expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis.
Comparaison Avec Des Composés Similaires
Acacetin 7-O-α-L-rhamnopyranosyl (1–2) β-D-xylopyranoside: Another glycosylated flavonoid with similar biological activities.
Linarin (Acacetin 7-O-rhamnosyl(1’′′→6′′)glucoside): A glycosylated flavone with potent bioactivities.
Uniqueness: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C28H30O15 |
|---|---|
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1 |
Clé InChI |
TUDSTNCBSGYJRS-XUJHGRLLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
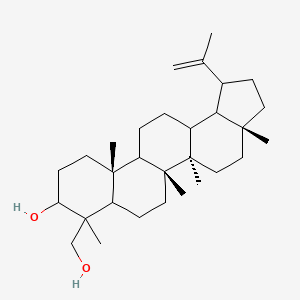
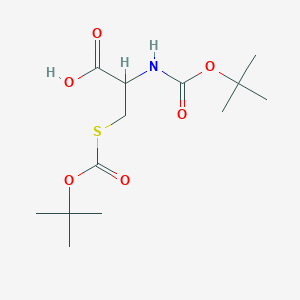
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
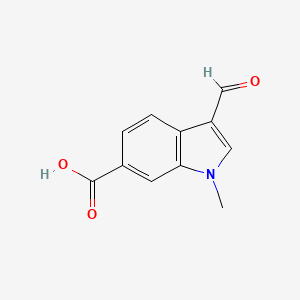


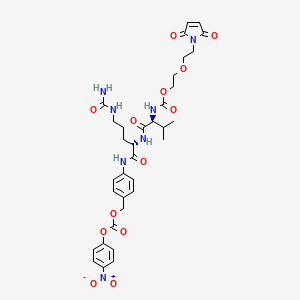
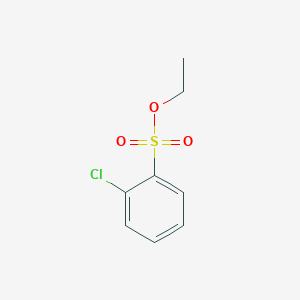
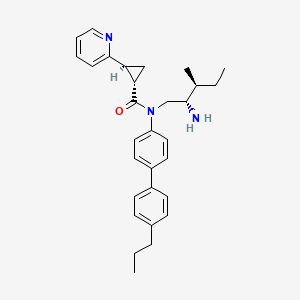
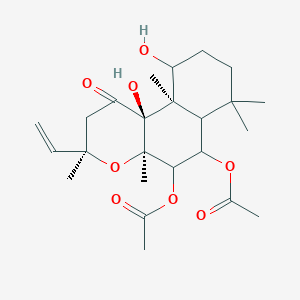
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
